(S)-3-Hydroxy-gamma-butyrolactone
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions.Scientific Research Applications
1. Biosynthetic Applications
A significant application of (S)-3-Hydroxy-gamma-butyrolactone is in the field of biosynthesis. Martin et al. (2013) designed a novel pathway to produce various chiral 3-hydroxyacids, including the hydrolyzed form of (S)-3-Hydroxy-gamma-butyrolactone, 3,4-dihydroxybutyric acid. This pathway includes enzymes that condense acyl-CoAs and reduce the resulting β-ketone, highlighting the compound's role in innovative biosynthetic processes (Martin et al., 2013).
2. Industrial Production of Value-Added Chemicals
Dhamankar et al. (2014) explored the engineering of E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone (3HBL) from glucose. This research underscores the compound's potential as a value-added chemical in industrial processes, with applications ranging from materials to medicine (Dhamankar et al., 2014).
3. Medical and Pharmaceutical Significance
The compound has shown relevance in medical and pharmaceutical research. For instance, Wang et al. (2017) established a novel biosynthetic pathway for the production of 3,4-dihydroxybutyric acid from xylose in Escherichia coli, which is closely related to 3-hydroxy-γ-butyrolactone. This pathway offers new routes for biosynthesis relevant to pharmaceutical industries (Wang et al., 2017).
4. Microbial Production of Biopolymers
The microbial production of biopolymers is another area of interest. Amirul et al. (2008) studied the biosynthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by Cupriavidus sp. using gamma-butyrolactone as the sole carbon source. This demonstrates the compound's utility in the production of environmentally friendly biopolymers (Amirul et al., 2008).
5. Role in Antibiotic Production and Morphological Differentiation
In microbiology, butyrolactones like (S)-3-Hydroxy-gamma-butyrolactone have been noted to play roles in antibiotic production and morphological differentiation in certain species. Schimmel et al. (1998) observed that butyrolactone I, a related compound, induced changes in morphology, sporulation, and secondary metabolite production in Aspergillus terreus, suggesting similar potential roles for (S)-3-Hydroxy-gamma-butyrolactone (Schimmel et al., 1998).
Safety And Hazards
This involves understanding the potential risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas of further research. It could include potential applications of the compound, modifications that could enhance its properties, or new methods of synthesis.
To find relevant papers, you can use academic databases like PubMed, Web of Science, Scopus, and Google Scholar. Remember to evaluate the credibility of your sources and check whether the findings have been peer-reviewed.
properties
IUPAC Name |
(4S)-4-hydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLSHBRSNCBV-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428483 | |
Record name | (S)-3-Hydroxy-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hydroxy-gamma-butyrolactone | |
CAS RN |
7331-52-4 | |
Record name | (S)-3-Hydroxy-γ-butyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7331-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxybutyrolactone, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007331524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-3-Hydroxy-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-hydroxy-γ-butyrolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4S)-4-hydroxyoxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYBUTYROLACTONE, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LIE7314JH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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